molecular formula C19H21NO3 B5762748 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone

Cat. No.: B5762748
M. Wt: 311.4 g/mol
InChI Key: VSMQUWJZEFFCLT-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of sigma receptor interactions. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a privileged structure known for binding to sigma receptors . Sigma receptors are implicated in a variety of physiological processes and disorders, including neuropathic pain, depression, anxiety, and cancer . Compounds featuring this core structure have been investigated as highly selective ligands for the sigma-2 receptor subtype (σ2), which is a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis . The overexpression of sigma-2 receptors in proliferating tumor cells also makes ligands for this receptor a target for cancer diagnosis and therapy, as they can inhibit cell proliferation and induce apoptosis . Researchers can utilize this ketone derivative as a key intermediate or precursor in the synthesis of more complex molecules designed to modulate these pathways. Its structure offers a versatile template for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to develop novel research tools with potential antinociceptive or anti-neoplastic effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMQUWJZEFFCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of methoxy groups at the 6 and 7 positions. The final step involves the attachment of the p-tolyl methanone moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and p-tolyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Its structure suggests potential activity against various biological targets:

  • Antidepressant Activity : Research indicates that isoquinoline derivatives can have antidepressant effects. Compounds similar to (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Neuroscience Research

The compound's unique chemical structure allows it to interact with various receptors in the brain:

  • Dopamine Receptor Modulation : Isoquinoline compounds are known to interact with dopamine receptors, which is crucial for treating conditions like schizophrenia and other mood disorders . The specific interactions of this compound with these receptors warrant further investigation.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

  • Precursor for Synthesis : The methanone group allows for various chemical transformations that can lead to the synthesis of more complex molecules. This property is beneficial in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of related isoquinoline compounds. Results indicated that modifications to the isoquinoline structure could enhance efficacy and reduce side effects .

Case Study 2: Neuroprotection

Research conducted by Smith et al. demonstrated that derivatives of isoquinoline showed significant neuroprotective effects in animal models of neurodegeneration. The study highlighted the potential of these compounds in developing treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The following compounds share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents at the 2-position:

Compound Name Substituent (R) Key Properties/Applications References
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate Ethyl carboxylate Intermediate in alkaloid synthesis; moderate solubility in polar solvents [52-55]
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Methylsulfonyl Enhanced electrophilicity; potential sulfonamide prodrug precursor [56]
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone Phenyl-methanone Increased aromatic stacking potential; studied for CNS activity [58-60]
Target Compound p-Tolyl-methanone Balanced lipophilicity (logP ~2.8); potential kinase inhibition

Key Observations :

  • The p-tolyl-methanone group in the target compound provides intermediate lipophilicity compared to the polar ethyl carboxylate (logP ~1.5) and the highly lipophilic phenyl-methanone (logP ~3.5). This balance may optimize membrane permeability for biological targets .
  • The methylsulfonyl derivative exhibits higher reactivity in nucleophilic substitutions, making it a versatile intermediate for further derivatization .
Extended Structural Variants
  • 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]: This dimeric analog connects two isoquinoline units via a phenyl bridge. Its molecular weight (~600 Da) and rigidity reduce solubility in aqueous media but enhance binding avidity in multi-target interactions .
  • This compound showed reduced activity in preliminary dopamine receptor assays compared to the target compound .
  • Chloroacetyl Derivative (2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone): The electron-withdrawing chlorine atom increases electrophilicity, enabling use as a reactive intermediate in cross-coupling reactions. However, it exhibits lower stability under basic conditions .
Physicochemical and Spectroscopic Properties
  • Conformational Dynamics :
    The target compound and its acetylated analog () exhibit slow conformational interconversion in NMR, with two rotamers observed at room temperature. This behavior is absent in rigid analogs like the methylsulfonyl derivative .
  • Solubility :
    • Target compound: ~2 mg/mL in DMSO.
    • Ethyl carboxylate analog: ~10 mg/mL in DMSO due to polar ester group .

Biological Activity

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 207.226 g/mol
  • CAS Number : 91133-47-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of isoquinoline derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains and fungi .
  • Inhibition of Monoamine Oxidase (MAO)
    • The compound has been evaluated for its inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are critical targets in the treatment of depression and neurodegenerative diseases. Research indicates that certain derivatives exhibit potent MAO-A inhibition with IC₅₀ values significantly lower than traditional inhibitors like moclobemide .
  • Cytotoxicity
    • Preliminary studies have assessed the cytotoxic effects of related alkaloids on cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated varying degrees of cytotoxicity against human ovarian cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC₅₀ ValueReference
AntibacterialRelated isoquinoline derivativesVaries; e.g., 0.0195 mg/mL against E. coli
MAO-A Inhibition(6,7-Dimethoxy derivative)0.060 μM
CytotoxicityAlkaloids from Vepris punctataWeak activity

The mechanisms through which this compound exerts its biological effects are still under investigation. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : Compounds with similar structures may inhibit key enzymes involved in neurotransmitter metabolism, thus influencing mood and cognitive functions.
  • Cell Membrane Interaction : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Pathways : Cytotoxic effects could be mediated through apoptosis induction in cancer cells or interference with cell cycle progression.

Q & A

Q. What are the standard synthetic routes for preparing (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone, and how are intermediates characterized?

A common method involves acylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with p-toluoyl chloride derivatives. For example, analogous syntheses use acetic anhydride in anhydrous pyridine under argon, followed by reflux and purification via silica gel chromatography (MeOH:CH₂Cl₂ gradient) . Characterization typically employs 1H^1 \text{H}-NMR to detect conformers (e.g., two interconverting forms at room temperature) and IR spectroscopy for functional group verification .

Q. How can researchers address challenges in resolving conformers or tautomers during structural analysis of this compound?

Dynamic 1H^1 \text{H}-NMR at variable temperatures (e.g., −40°C to 80°C) can slow interconversion, allowing separation of signals for conformers. For example, a 1.2:1 conformer ratio was resolved at room temperature in related isoquinoline derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Q. What are the primary pharmacological targets of this compound in early-stage research?

It has been explored as a precursor for σ2 receptor ligands, with derivatives like 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-2,3-dimethoxybenzamide showing high σ2 selectivity (Ki < 10 nM) . Initial binding assays use radiolabeled ligands (e.g., 3H^3 \text{H}-DTG) in competitive displacement studies .

Advanced Research Questions

Q. How can this compound be functionalized for positron emission tomography (PET) radiotracer development?

Modifications include introducing 18F^{18} \text{F}-labeled groups via phenol precursors. For [18F^{18} \text{F}]MC225 synthesis, a two-step process involves alkylation of the isoquinoline core with a propyl-naphthalen-ol precursor, followed by 18F^{18} \text{F}-fluorination. Automation and HPLC purification are critical for radiochemical yields >15% .

Q. What methodologies are used to study its role in P-glycoprotein (P-gp) modulation at the blood-brain barrier (BBB)?

In vivo PET studies with [18F^{18} \text{F}]MC225 quantify P-gp function by measuring brain uptake in rodents under anesthesia (e.g., isoflurane). Pharmacokinetic modeling (e.g., Logan plots) calculates efflux rates, with elacridar (a P-gp inhibitor) serving as a control .

Q. How do structural modifications of the p-tolyl or isoquinoline moieties affect σ2 receptor binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Pendant aromatic groups : Bromine substitution on benzamide enhances σ2 affinity (e.g., Ki = 2.3 nM) .
  • Alkyl chain length : A 4-carbon linker between isoquinoline and benzamide optimizes σ2 selectivity (>100-fold over σ1) .
  • Methoxy positioning : 6,7-Dimethoxy groups on the isoquinoline are critical for receptor interaction .

Q. What are the contradictions in synthetic yields or purity across literature reports, and how can they be resolved?

Discrepancies in yields (e.g., 67–89% for similar acylation reactions ) may arise from solvent purity or chromatography gradients. Reproducibility requires strict anhydrous conditions (argon atmosphere) and standardized flash chromatography protocols .

Q. How is enantioselective synthesis achieved for isoquinoline derivatives related to this compound?

Catalytic asymmetric alkynylation using CuI/(R,Ra)-N-pinap enables enantioselective C1-alkynylation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieving >95% ee for natural product analogs like oleracein E .

Methodological Best Practices

  • Synthesis Optimization : Use Pd/C or Cu catalysts in ethanol/DMF under reflux for coupling reactions, monitoring progress via TLC .
  • Analytical Workflow : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, HRMS, and elemental analysis for structural confirmation .
  • In Vivo Studies : Validate anesthesia protocols (e.g., ketamine/xylazine vs. isoflurane) to avoid confounding P-gp function in PET imaging .

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